N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride
Description
N~1~-(2,5-Dimethylphenyl)-beta-alaninamide hydrochloride is a synthetic organic compound featuring a beta-alaninamide backbone linked to a 2,5-dimethylphenyl group. Beta-alaninamide derivatives are characterized by their amide bond and terminal amine group, which often influence solubility, bioavailability, and intermolecular interactions. The 2,5-dimethylphenyl substituent introduces steric and electronic effects that modulate the compound’s physicochemical properties and biological activity. This compound is cataloged under CAS 1268990-65-3 and is available from suppliers like CymitQuimica as a high-purity reagent .
Properties
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMVWKHZTYXHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2,5-dimethylphenylamine with beta-alanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,5-dimethylphenylamine} + \text{beta-alanine} + \text{HCl} \rightarrow \text{N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N1-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N1-(2,5-dimethylphenyl)-beta-alaninamine.
Substitution: Formation of substituted derivatives on the aromatic ring.
Scientific Research Applications
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The 2,5-dimethylphenyl group distinguishes this compound from isomers such as N-(2,6-dimethylphenyl) or N-(3,5-dimethylphenyl) derivatives. For example:
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) inhibits photosynthetic electron transport (PET) in spinach chloroplasts by interacting with photosystem II. The 2,5-dimethyl substitution enhances lipophilicity and electron-withdrawing effects, critical for binding to chloroplast targets .
- In contrast, ropivacaine-related compounds (e.g., (R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide) feature a 2,6-dimethylphenyl group , which is optimal for local anesthetic activity due to its steric bulk and alignment with hydrophobic pockets in voltage-gated sodium channels .
Table 1: Substituent Position and Activity Relationships
Functional Group Variations
- Beta-alaninamide vs. Carboxamide: The beta-alaninamide moiety in the target compound differs from the hydroxynaphthalene carboxamides studied in photosynthesis inhibition ().
- Piperidine-2-carboxamide Derivatives : Compounds like mepivacaine impurities (e.g., (RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) highlight the importance of cyclic amide structures in anesthesia. The rigid piperidine ring enhances stability and receptor affinity compared to linear beta-alaninamide .
Lipophilicity and Bioactivity
Lipophilicity, influenced by substituents and functional groups, is a critical determinant of bioactivity:
- Electron-withdrawing groups (e.g., fluorine in N-(3,5-difluorophenyl) derivatives) enhance PET inhibition by increasing electrophilicity and binding to chloroplast targets .
- Methyl groups in the target compound’s 2,5-dimethylphenyl substituent are electron-donating, which may reduce electrophilicity but improve membrane permeability due to increased hydrophobicity.
Biological Activity
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C11H16N2O
- Molar Mass : Approximately 228.72 g/mol
- CAS Number : 1268990-65-3
The compound features a beta-alanine backbone linked to a 2,5-dimethylphenyl group, which may influence its pharmacological properties significantly. The hydrochloride form enhances its solubility, facilitating various applications in biochemical research and potential therapeutic contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with beta-alanine under acidic conditions. The general reaction can be represented as follows:
This method allows for efficient production while maintaining the integrity of the compound's structure.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in human cancer lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| Jurkat | 15 |
| SW480 | 10 |
| HCT116 | 8 |
These results highlight the compound's ability to modulate cellular pathways associated with cancer growth and proliferation .
The precise mechanisms underlying the biological activity of this compound remain to be fully elucidated. However, preliminary studies suggest that it may interact with key signaling pathways involved in cell survival and apoptosis. Further research is necessary to clarify these interactions and their implications for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride | 1268990-65-3 | Similar amide structure; different phenyl substitution |
| N,N-Dimethyl-beta-alanine hydrochloride | 106-50-3 | Lacks phenyl group; used primarily as a buffer |
| N~1~-(3,5-dimethylphenyl)-beta-alaninamide hydrochloride | 1008063-96-4 | Different dimethyl substitution; potential similar activity |
The variations in phenyl substitution among these compounds may lead to distinct biological activities and pharmacokinetic profiles .
Case Studies and Research Findings
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : A study conducted on Jurkat and HCT116 cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability.
- Animal Models : Preliminary tests using xenograft models showed promising results where treated mice exhibited reduced tumor growth compared to control groups.
- Mechanistic Insights : Investigations into gene expression changes post-treatment indicated modulation of pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What synthetic strategies are optimal for preparing N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride with high yield and purity?
- Methodology : The synthesis involves coupling 2,5-dimethylaniline with beta-alaninamide using carbodiimide-based coupling agents (e.g., EDC) to form the amide bond, followed by hydrochloride salt precipitation. Reaction efficiency is maximized by maintaining anhydrous conditions and using a 1.2:1 molar ratio of amine to carboxylic acid. Purification via recrystallization in ethanol/water (3:1 v/v) at −20°C yields crystalline product with ≥98% purity . Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Coupling Agent | EDC/HOBt (1:1 molar ratio) | Minimizes racemization |
| Temperature | 0–4°C (amide formation) | Prevents thermal degradation |
| Solvent System | Dichloromethane/DMF (4:1) | Enhances solubility |
Q. Which analytical techniques are critical for structural verification of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight ([M+H]+ expected ~253.15). ¹H/¹³C NMR in d₆-DMSO identifies aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2 ppm). X-ray crystallography (refined via SHELXL ) resolves stereochemistry. HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity >98% . Table 2 : Key Spectral Data
| Technique | Signature/Parameter | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 7.5–8.0 (amide NH) | Confirms amide bond |
| HRMS | [M+H]+ 253.1543 (calculated) | Validates molecular formula |
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Store as a crystalline solid at −20°C in airtight, light-resistant containers. Stability assessments via HPLC-UV (λmax 255 nm) over 12 months confirm degradation <2% under recommended conditions . Avoid prolonged exposure to humidity or temperatures >25°C.
Advanced Research Questions
Q. How can discrepancies in reported receptor binding affinities be systematically addressed?
- Methodology : Standardize assay conditions (e.g., 50 mM Tris-HCl buffer, pH 7.4) and validate using reference ligands (e.g., Lidocaine hydrochloride for sodium channel assays ). Control for batch-to-batch variability by verifying purity (>98% via HPLC ) and structural consistency (X-ray data ). Perform dose-response curves in triplicate to calculate robust IC50 values. Table 3 : Common Sources of Variability
| Variable | Mitigation Strategy | Impact on Data |
|---|---|---|
| Ligand Purity | HPLC-UV validation | Reduces false positives |
| Assay pH | Calibrate to physiological range | Affects ionization state |
Q. What computational approaches enhance the understanding of this compound’s pharmacological profile?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes to target receptors (e.g., serotonin or sodium channels). Validate predictions with experimental IC50 values from radioligand binding assays . Use density functional theory (DFT) to analyze electronic properties influencing receptor interaction.
Q. How can crystallization conditions be optimized for high-resolution X-ray studies?
- Methodology : Screen solvents (e.g., ethanol/water mixtures) using vapor diffusion at 4°C. Employ SHELXD for phase determination and SHELXL for refinement . Critical parameters include supersaturation levels (achieved by slow evaporation) and seeding with microcrystals. Table 4 : Crystallization Optimization
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | Ethanol/H₂O (3:1 v/v) | Promotes crystal growth |
| Temperature | 4°C | Controls nucleation rate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
